2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate
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Overview
Description
2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This particular compound is notable for its unique structure, which includes a diethylaminoethyl group and a chromene carboxamido moiety, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, known as 2h/4h-chromenes, have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Mode of Action
It is known that 2h/4h-chromenes can interact with their targets through multiple mechanisms .
Biochemical Pathways
2h/4h-chromenes have been found to affect numerous biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
2h/4h-chromenes have been found to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base to form a coumarin derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Another method involves the Pechmann reaction, which synthesizes coumarins by reacting phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or aluminum chloride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
Scientific Research Applications
2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
7-hydroxycoumarin: A fluorescent compound used in biochemical assays.
4-methylumbelliferone: Another fluorescent coumarin derivative with applications in enzymatic studies.
Uniqueness
2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, while the chromene carboxamido moiety contributes to its fluorescence and potential therapeutic activities. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-25(4-2)13-14-29-22(27)16-9-11-18(12-10-16)24-21(26)19-15-17-7-5-6-8-20(17)30-23(19)28/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJJSOGELYCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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